Magnesium molybdate

Description

Properties

IUPAC Name |

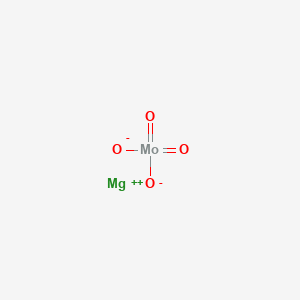

magnesium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODMKKOKHKJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgMoO4 | |

| Record name | magnesium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160263 | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White powder; [Strem Chemicals MSDS] | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13767-03-8, 12013-21-7 | |

| Record name | Magnesium molybdate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013767038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium molybdenum oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium molybdate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium molybdenum oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5M6MZI9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Magnesium Molybdate Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of magnesium molybdate (MgMoO₄), a compound of significant interest for its potential applications in catalysis, phosphors, and supercapacitors. This document details the crystallographic properties of its various polymorphs, outlines detailed experimental protocols for its synthesis and characterization, and presents key data in a structured format for ease of comparison.

Crystal Structure Analysis of this compound Polymorphs

This compound is known to exist in several polymorphic forms, with the most common being the α, β, and ω phases. Each polymorph possesses a distinct crystal structure and stability range.

The β-MgMoO₄ phase is the most stable form at ambient pressure and is characterized by a monoclinic crystal system. It belongs to the C2/m space group. In this structure, magnesium (Mg²⁺) ions are coordinated to six oxygen (O²⁻) atoms, forming MgO₆ octahedra. These octahedra share corners with molybdenum-oxygen (MoO₄) tetrahedra. There are two distinct Mg²⁺ sites within the β-MgMoO₄ lattice, leading to slight variations in the Mg-O bond lengths. Similarly, there are two inequivalent Mo⁶⁺ sites, each bonded to four oxygen atoms in a tetrahedral arrangement, with Mo-O bond distances varying within the tetrahedra.

The α-MgMoO₄ phase, a high-pressure polymorph, also crystallizes in a monoclinic system but with a different space group, P2/c. This cupro scheelite α form is typically synthesized under high-pressure conditions of approximately 5 GPa.

Another identified polymorph is the ω-MgMoO₄ , which exhibits a primitive monoclinic structure with the P2/c space group.

Crystallographic Data

The crystallographic data for the primary polymorphs of this compound are summarized in the table below for comparative analysis.

| Property | β-MgMoO₄ (Monoclinic)[1][2] | α-MgMoO₄ (Monoclinic)[3] | ω-MgMoO₄ (Monoclinic)[2] |

| Space Group | C2/m | P2/c | P2/c |

| Lattice Parameters | |||

| a (Å) | 10.28[1] | 9.92 | 10.27 |

| b (Å) | 9.26[1] | 9.29 | 9.29 |

| c (Å) | 7.04[1] | 7.02 | 7.02 |

| α (°) | 90.00[1] | 90.00 | 90.00 |

| β (°) | 107.20[1] | 107.10 | 107.00 |

| γ (°) | 90.00[1] | 90.00 | 90.00 |

| Volume (ų) | 640.02[1] | 619.10 | 618.50 |

| Coordination | Mg²⁺: 6 (octahedral), Mo⁶⁺: 4 (tetrahedral)[1] | - | - |

| Bond Distances | |||

| Mg-O (Å) | 2.03 - 2.15[1] | - | - |

| Mo-O (Å) | 1.73 - 1.84[1] | - | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. This section provides step-by-step protocols for common experimental procedures.

Synthesis of β-MgMoO₄ via Solid-State Reaction

This method involves the direct reaction of solid precursors at elevated temperatures.

Precursors:

-

Magnesium oxide (MgO)

-

Molybdenum trioxide (MoO₃)

Procedure:

-

Accurately weigh stoichiometric amounts of MgO and MoO₃ powders.

-

Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure intimate mixing.

-

Transfer the mixed powder to an alumina crucible.

-

Place the crucible in a programmable furnace and heat to 500 °C at a rate of 5 °C/min.

-

Maintain the temperature at 500 °C for 10 hours to allow for the complete reaction.

-

Cool the furnace to room temperature.

-

The resulting white powder is β-MgMoO₄.

Synthesis of β-MgMoO₄ Nanoparticles via Oxalate Precursor Method

This method allows for the synthesis of nano-sized particles.[2]

Precursors:

-

Magnesium nitrate (Mg(NO₃)₂·6H₂O)

-

Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Oxalic acid (H₂C₂O₄·2H₂O)

Procedure:

-

Prepare a solid-state mixture of magnesium nitrate, ammonium molybdate, and oxalic acid.[2]

-

Grind the mixture thoroughly in a mortar.[2]

-

Heat the ground mixture to 160 °C to form the oxalate precursor.[2]

-

Characterize the precursor using Thermal Gravimetric Analysis (TGA) to determine the optimal decomposition temperature.[2]

-

Thermally decompose the oxalate precursor at 500 °C to obtain β-MgMoO₄ nanoparticles.[2]

Characterization Techniques

Purpose: To identify the crystalline phase and determine the lattice parameters of the synthesized this compound.

Procedure:

-

Prepare a finely ground powder of the synthesized MgMoO₄.

-

Mount the powder on a zero-background sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan range (2θ): 10° to 80°

-

Step size: 0.02°

-

Scan speed: 2°/min

-

-

Collect the diffraction pattern.

-

Analyze the data using appropriate software to identify the phases by comparing with standard diffraction patterns (e.g., JCPDS files) and perform Rietveld refinement to determine the lattice parameters.

Purpose: To investigate the vibrational modes of the molybdate and magnesium-oxygen bonds, providing structural information.

Procedure:

-

Place a small amount of the MgMoO₄ powder on a glass slide.

-

Position the slide under the microscope of the Raman spectrometer.

-

Focus the laser onto the sample.

-

Set the instrument parameters:

-

Laser excitation wavelength: 532 nm or 785 nm

-

Laser power: < 10 mW to avoid sample heating

-

Objective: 50x or 100x

-

Acquisition time and accumulations: Optimize for a good signal-to-noise ratio (e.g., 10 seconds, 3 accumulations).

-

-

Collect the Raman spectrum.

-

Analyze the positions and shapes of the Raman bands to identify the characteristic vibrational modes of the MoO₄ tetrahedra and MgO₆ octahedra.

Purpose: To study the thermal stability of this compound and its precursors.

Procedure:

-

Accurately weigh a small amount of the sample (5-10 mg) into an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Set the experimental conditions:

-

Atmosphere: Nitrogen or air flow (e.g., 20 mL/min)

-

Heating rate: 10 °C/min

-

Temperature range: Room temperature to 1000 °C

-

-

Run the analysis.

-

Analyze the resulting TGA curve (weight loss vs. temperature) to identify decomposition temperatures and thermal stability ranges.

Visualizations

The following diagrams illustrate key experimental workflows and structural relationships.

References

Unveiling the Electronic Landscape: A Technical Guide to the Electronic Band Structure of Magnesium Molybdate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electronic band structure of magnesium molybdate (MgMoO₄), a material of growing interest in various scientific and technological fields. This document details the fundamental electronic properties, experimental determination methodologies, and theoretical modeling of MgMoO₄, presenting a cohesive resource for researchers and professionals.

Core Properties of this compound (β-MgMoO₄)

This compound predominantly crystallizes in a monoclinic structure, belonging to the C2/m space group.[1] This crystal structure dictates the arrangement of atoms and, consequently, its electronic properties. The lattice parameters and other key crystallographic data are summarized in Table 1.

Table 1: Crystallographic and Electronic Properties of β-MgMoO₄

| Property | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/m | [1] |

| Lattice Parameters (a, b, c) | 10.273 Å, 9.288 Å, 7.025 Å | [2] |

| Lattice Angle (β) | 106.96° | [2] |

| Calculated Band Gap (DFT-PBE) | 3.577 eV | Materials Project[1] |

| Calculated Band Gap (DFT) | 3.58 eV (Direct) | [3] |

| Experimental Band Gap | 2.03 eV | [4] |

| Experimental Band Gap | 4.5 - 5.2 eV | [5] |

Note: The discrepancy between theoretical and experimental band gap values is a known phenomenon. DFT calculations, particularly with standard functionals like PBE, tend to underestimate the band gap. The variation in experimental values may be attributed to differences in sample preparation, morphology, and measurement techniques.

Theoretical Framework: The Electronic Band Structure and Density of States

The electronic band structure of a material describes the ranges of energy that an electron is allowed to have. In β-MgMoO₄, theoretical calculations based on Density Functional Theory (DFT) reveal a direct band gap of approximately 3.58 eV.[3] This means that the top of the valence band and the bottom of the conduction band occur at the same point in the Brillouin zone, which has implications for its optical properties.

The valence band of MgMoO₄ is primarily formed by the hybridization of O 2p and Mo 4d orbitals.[5] The conduction band is also significantly contributed to by Mo 4d states. The magnesium ions (Mg²⁺) are generally considered to have a lesser direct contribution to the states near the Fermi level.

A Density of States (DOS) plot would visually represent the number of available electronic states at each energy level. For β-MgMoO₄, the DOS would show a high density of states corresponding to the O 2p and Mo 4d orbitals just below the Fermi level (valence band) and a similar high density of states for the Mo 4d orbitals above the Fermi level (conduction band), separated by the band gap.

Experimental Protocols for Electronic Structure Determination

The electronic band structure of this compound can be investigated through a combination of experimental techniques. The following sections provide detailed methodologies for these key experiments.

Density Functional Theory (DFT) Calculations

DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of materials.

Methodology:

-

Crystal Structure Input: Begin with the experimentally determined crystallographic information file (CIF) for β-MgMoO₄.

-

Computational Code: Employ a plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP.

-

Pseudopotentials: Utilize projector-augmented wave (PAW) or ultrasoft pseudopotentials to describe the interaction between core and valence electrons.

-

Exchange-Correlation Functional: Select an appropriate exchange-correlation functional. The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common starting point. For more accurate band gap calculations, hybrid functionals like HSE06 may be used.

-

Plane-Wave Cutoff Energy: A cutoff energy for the plane-wave basis set must be determined through convergence tests. A value of 400-500 eV is typically sufficient for oxides.

-

k-point Sampling: The Brillouin zone should be sampled using a Monkhorst-Pack grid. Convergence with respect to the k-point mesh density must be checked.

-

Structural Optimization: Perform a full relaxation of the lattice parameters and atomic positions until the forces on the atoms are below a certain threshold (e.g., 0.01 eV/Å).

-

Electronic Structure Calculation: After structural optimization, perform a self-consistent field (SCF) calculation to obtain the ground-state electronic density.

-

Band Structure and DOS Calculation: Finally, calculate the electronic band structure along high-symmetry paths in the Brillouin zone and the density of states.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

UV-Vis DRS is a widely used technique to experimentally determine the optical band gap of powder samples.

Methodology:

-

Sample Preparation: The MgMoO₄ powder is typically loaded into a sample holder with a flat surface. For highly absorbing materials, the sample may be mixed with a non-absorbing, highly reflective standard like BaSO₄.

-

Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (e.g., an integrating sphere) is used.

-

Reference Measurement: A baseline spectrum is recorded using a highly reflective standard material (e.g., BaSO₄ or a calibrated Spectralon standard) to account for the instrument's response.

-

Sample Measurement: The diffuse reflectance spectrum of the MgMoO₄ powder is then measured over a suitable wavelength range (e.g., 200-800 nm).

-

Data Transformation: The measured reflectance data (R) is converted to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The Kubelka-Munk equation is: F(R) = (1-R)² / 2R.

-

Tauc Plot Analysis: To determine the band gap (Eg), a Tauc plot is constructed. The relationship (F(R) * hν)ⁿ is plotted against the photon energy (hν), where 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). Since DFT calculations suggest a direct band gap for β-MgMoO₄, n=2 would be the appropriate choice.

-

Band Gap Determination: The linear portion of the Tauc plot is extrapolated to the energy axis (where (F(R) * hν)ⁿ = 0). The intercept on the energy axis provides the value of the optical band gap.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

Methodology:

-

Sample Preparation: A small amount of the MgMoO₄ powder is mounted onto a sample holder, typically using double-sided adhesive tape. The sample should be as flat as possible.

-

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) and a hemispherical electron energy analyzer is used. The analysis is performed under ultra-high vacuum (UHV) conditions.

-

Survey Scan: A wide energy range survey scan is initially performed to identify all the elements present on the surface.

-

High-Resolution Scans: High-resolution scans are then acquired for the core levels of the constituent elements (Mg 2p, Mo 3d, O 1s) and the valence band region.

-

Charge Correction: For insulating samples like MgMoO₄, charge accumulation can occur, leading to a shift in the binding energies. This is typically corrected by referencing the adventitious carbon C 1s peak to 284.8 eV.

-

Valence Band Analysis: The spectrum in the low binding energy region (typically 0-15 eV) corresponds to the valence band. The onset of the photoemission signal from the valence band edge relative to the Fermi level provides information about the position of the valence band maximum.

-

Data Analysis: The high-resolution core-level spectra can be curve-fitted to determine the chemical states and relative atomic concentrations of the elements. The valence band spectrum provides a direct experimental measurement of the density of states in the valence region.

Conclusion

The electronic band structure of this compound is a key determinant of its physical and chemical properties. This guide has provided a comprehensive overview of the theoretical and experimental approaches used to characterize this important material parameter. The combination of DFT calculations with experimental techniques like UV-Vis DRS and XPS allows for a thorough understanding of the electronic landscape of MgMoO₄. The provided data and protocols serve as a valuable resource for researchers and professionals working with this promising material. The discrepancy between theoretical and a range of experimental band gap values highlights the need for careful consideration of the methodologies employed and the specific form of the material under investigation. Further research, particularly combining advanced theoretical methods with highly controlled experimental conditions, will continue to refine our understanding of the electronic properties of this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Determination of the valence band edge of Fe oxide nanoparticles dispersed in aqueous solution through resonant photoelectron spectroscopy from a liquid microjet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. The graphviz template for flow chart. · GitHub [gist.github.com]

Phase transitions of magnesium molybdate under pressure

An In-depth Technical Guide to the Phase Transitions of Magnesium Molybdate Under Pressure

For researchers, scientists, and professionals in materials science and drug development, understanding the behavior of materials under extreme conditions is paramount. This compound (MgMoO4), a compound with potential applications in scintillators and catalysis, exhibits interesting structural transformations under high pressure. This technical guide provides a comprehensive overview of the pressure-induced phase transitions of MgMoO4, detailing the experimental methodologies used to elucidate these changes and presenting the quantitative data in a clear, comparative format.

Overview of this compound Phases

At ambient conditions, this compound can exist in two main phases: a low-temperature triclinic α-MgMoO4 and a stable monoclinic β-MgMoO4.[1] The β-phase is the starting point for most high-pressure studies.[1][2] Under compression, β-MgMoO4 undergoes a significant transformation to a high-pressure γ-MgMoO4 phase.[2][3][4] This transition is of particular interest as it involves a change in the coordination environment of the molybdenum atoms.

Pressure-Induced Phase Transitions

The application of pressure induces a reversible phase transition from the β-phase to the γ-phase. This primary transition is followed by further structural changes at even higher pressures.

The β → γ Transition

The transition from β-MgMoO4 to γ-MgMoO4 is a central focus of high-pressure research on this material. Studies using high-pressure single-crystal X-ray diffraction have shown that this transition occurs at pressures above 1.5 GPa.[2][4] High-pressure Raman scattering experiments have identified this transition at a slightly higher pressure of 2.6 GPa.[3] A key feature of this transition is the increase in the coordination number of the molybdenum atom from four (tetrahedral) in the β-phase to six (octahedral) in the γ-phase.[2][4] Despite this significant change in local coordination, the transition is isosymmetrical, with both phases belonging to the C2/m space group.[2][4]

Further High-Pressure Transitions

Raman spectroscopy studies have indicated the presence of subsequent phase transformations at higher pressures. These changes are observed at approximately 4.9 GPa and 9.2 GPa, suggesting a complex high-pressure behavior for MgMoO4 that warrants further investigation.[3]

Quantitative Data on MgMoO4 Phases

The following tables summarize the key quantitative data for the different phases of this compound under pressure, facilitating easy comparison.

Table 1: Crystal Structure and Properties of MgMoO4 Phases

| Phase | Crystal System | Space Group | Transition Pressure (GPa) | Bulk Modulus (B₀) (GPa) |

| α-MgMoO4 | Triclinic | P-1 | - | - |

| β-MgMoO4 | Monoclinic | C2/m | Ambient | 60.3(1)[2][4] |

| γ-MgMoO4 | Monoclinic | C2/m | > 1.5[2][4], 2.6[3] | 123.7(8)[2][4] |

Table 2: Lattice Parameters of β-MgMoO4 at Ambient Pressure

| a (Å) | b (Å) | c (Å) | β (°) |

| 10.276(9) | 9.289(6) | 7.027(6) | 106.903(8)[3] |

Experimental Protocols

The investigation of phase transitions under pressure relies on specialized experimental techniques capable of generating and probing materials at extreme conditions.

High-Pressure Generation: The Diamond Anvil Cell

A diamond anvil cell (DAC) is the primary apparatus used to generate high pressures for studying phase transitions.

-

Principle: Two opposing diamonds with small, flat tips (culets) are used to compress a sample contained within a gasket. The immense pressure is generated by applying a modest force to the large bases of the diamonds, which is then concentrated over the small culet area.

-

Sample Loading: The powdered or single-crystal MgMoO4 sample is placed in a small hole drilled in a metal gasket (e.g., steel or rhenium).

-

Pressure Medium: A pressure-transmitting medium is loaded along with the sample to ensure hydrostatic or quasi-hydrostatic pressure conditions. Common pressure media include a 4:1 methanol-ethanol mixture or silicone oil.

-

Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method. The shift in the fluorescence wavelength of a small ruby chip placed in the sample chamber is directly correlated to the pressure.

In-Situ Probes: X-ray Diffraction and Raman Spectroscopy

To observe the structural changes in real-time, in-situ probes are coupled with the DAC.

-

High-Pressure X-ray Diffraction (XRD):

-

Setup: A monochromatic X-ray beam (often from a synchrotron source) is directed through one of the diamonds onto the sample.

-

Data Collection: The diffracted X-rays pass through the other diamond and are collected by a 2D detector.

-

Analysis: The resulting diffraction patterns provide information about the crystal structure, including lattice parameters and space group, at various pressures. This allows for the identification of new phases and the determination of their structures.

-

-

High-Pressure Raman Spectroscopy:

-

Setup: A laser beam is focused on the sample through one of the diamonds.

-

Data Collection: The scattered light is collected and analyzed by a spectrometer.

-

Analysis: The Raman spectrum reveals the vibrational modes of the material. Changes in the number, position, and intensity of Raman peaks as a function of pressure indicate phase transitions and provide insights into the changes in local bonding and symmetry.

-

Visualizing Phase Transitions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

A Deep Dive into the Polymorphs of Magnesium Molybdate: α-MgMoO₄ vs. β-MgMoO₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the α- and β-polymorphs of magnesium molybdate (MgMoO₄), inorganic compounds with significant potential in various scientific and technological fields, including materials science and catalysis. Understanding the distinct structural, vibrational, and physical properties of these polymorphs is crucial for their targeted synthesis and application. This document outlines their synthesis protocols, comparative properties, and the conditions governing their phase transition, supported by detailed experimental data and visualizations.

Introduction to MgMoO₄ Polymorphism

This compound (MgMoO₄) primarily exists in two polymorphic forms: the ambient-pressure monoclinic β-phase and the high-pressure triclinic α-phase. The arrangement of the constituent MgO₆ octahedra and MoO₄ tetrahedra differs significantly between these two forms, leading to distinct physical and chemical characteristics. The β-MgMoO₄ polymorph is the thermodynamically stable form under standard conditions, while the α-MgMoO₄ polymorph can be synthesized under high-pressure conditions[1][2]. A third high-pressure phase, γ-MgMoO₄, has also been identified as forming from the β-phase at pressures above 1.5 GPa[3]. This guide will focus on the comparison between the α and β polymorphs.

Synthesis and Experimental Protocols

The synthesis of a specific polymorph of MgMoO₄ is critically dependent on the experimental conditions, primarily pressure and temperature.

Synthesis of β-MgMoO₄

The stable β-polymorph can be synthesized through various methods, including solid-state reaction, mechanochemical synthesis, and a low-temperature oxalate precursor route.

Experimental Protocol: Solid-State Reaction [4]

-

Precursor Preparation: Stoichiometric amounts of magnesium oxide (MgO) and molybdenum trioxide (MoO₃) powders are thoroughly mixed.

-

Milling: The mixture is ball-milled for an extended period (e.g., 12 hours) in a suitable solvent like ethanol to ensure homogeneity.

-

Calcination: The resulting powder is dried and then calcined at a high temperature, typically around 1100 °C, for several hours (e.g., 4 hours) in an air atmosphere.

-

Characterization: The final product is analyzed using X-ray diffraction (XRD) to confirm the formation of the monoclinic β-MgMoO₄ phase.

Experimental Protocol: Mechanochemical Synthesis [5]

-

Milling: A 1:1 molar ratio of MgO and MoO₃ is subjected to high-energy ball milling.

-

Heat Treatment: The mechanochemically activated powder is then annealed at temperatures ranging from 400 °C to 800 °C for 5 hours. The formation of β-MgMoO₄ is observed to be complete at 800 °C.

Synthesis of α-MgMoO₄

The α-polymorph is a high-pressure phase and its synthesis requires specialized equipment.

Experimental Protocol: High-Pressure Synthesis [2][6]

-

Precursor: The starting material is typically the β-MgMoO₄ polymorph.

-

High-Pressure/High-Temperature Treatment: The β-MgMoO₄ powder is subjected to high pressures (e.g., ~5 GPa) and elevated temperatures in a high-pressure apparatus (e.g., a multi-anvil press).

-

Quenching: The sample is then quenched to ambient temperature before releasing the pressure to retain the metastable α-phase.

-

Characterization: The recovered sample is analyzed using XRD to confirm the presence of the triclinic α-MgMoO₄ phase. It is important to note that α-MgMoO₄ reverts to the β-phase upon heating to 600 °C in air[6].

Comparative Data of α- and β-MgMoO₄

The structural and physical properties of the two polymorphs are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data

| Property | α-MgMoO₄ | β-MgMoO₄ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1[2] | C2/m[4] |

| Lattice Parameters | a = 6.867553 Åb = 6.867553 Åc = 7.030000 Åα = 101.68849°β = 101.68849°γ = 84.6237° | a = 10.273 Åb = 9.288 Åc = 7.025 Åβ = 106.96° |

Table 2: Physical and Optical Properties

| Property | α-MgMoO₄ | β-MgMoO₄ |

| Density (calculated) | Data not available | 4.04 g/cm³[7] |

| Band Gap | Data not available | 2.03 eV[5], 3.23 eV[8], < 5.2 eV[9] |

| Photoluminescence Emission | 590 nm[3] | 520 nm[3], 579 nm[4] |

Vibrational Properties: Raman and IR Spectroscopy

Vibrational spectroscopy is a powerful tool to distinguish between the two polymorphs due to their different crystal symmetries and local coordination environments of the MoO₄ tetrahedra.

For β-MgMoO₄, the Raman spectrum shows intense peaks in the ranges of 122-424 cm⁻¹ (lattice vibrations and bending modes) and 754-969 cm⁻¹ (stretching modes of MoO₄ tetrahedra)[10]. The FT-IR spectrum of β-MgMoO₄ exhibits characteristic bands for the tetrahedral MoO₄ groups around 951 cm⁻¹ (symmetric stretching), 872 cm⁻¹ (asymmetric stretching), and bands in the 700-820 cm⁻¹ range attributed to Mo-O-Mg vibrations[8].

Phase Transition and Stability

The transition between the α and β polymorphs is primarily driven by pressure.

-

β → α Transition: This transition is induced by the application of high pressure. The exact pressure for this transition at room temperature is not definitively established but is understood to be in the GPa range[1].

-

α → β Transition: The high-pressure α-phase is metastable at ambient conditions and reverts to the more stable β-phase upon heating. This transition has been observed to occur at 600 °C in air[6].

The relationship can be visualized as a pressure-induced transformation to a denser, more compact structure (α-phase), which is kinetically trapped upon pressure release but can overcome the energy barrier to transform back to the stable β-phase with thermal energy.

Visualizations

To further illustrate the differences between the two polymorphs, the following diagrams are provided.

Crystal Structures

Caption: Crystal structure of β-MgMoO₄.

Caption: Crystal structure of α-MgMoO₄.

Phase Transition Pathway

Caption: MgMoO₄ phase transition pathway.

Experimental Workflow

Caption: Experimental workflow for MgMoO₄ polymorphs.

Conclusion

The α- and β-polymorphs of MgMoO₄ exhibit distinct structural and physical properties stemming from their different crystallographic arrangements. While β-MgMoO₄ is the stable form at ambient conditions and can be synthesized by conventional high-temperature methods, the α-MgMoO₄ phase is accessible through high-pressure techniques. The choice of polymorph is critical for specific applications, and a thorough understanding of their synthesis, stability, and comparative properties, as outlined in this guide, is essential for researchers in materials science and related fields. Further research focusing on a direct comparative analysis of the vibrational spectra and a more precise determination of the pressure-temperature phase diagram would provide deeper insights into the behavior of these fascinating materials.

References

- 1. The Raman spectra of MgMoO4 | Semantic Scholar [semanticscholar.org]

- 2. High-Pressure Synthesis of Molybdates with the Wolframite Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. istina.msu.ru [istina.msu.ru]

- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

An In-depth Technical Guide to Magnesium Molybdate (CAS 13767-03-8): Properties, Hazards, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and relevant experimental methodologies associated with Magnesium Molybdate (CAS 13767-03-8). The information is intended to support research, development, and safety assessments involving this inorganic compound.

Chemical and Physical Properties

This compound, systematically named magnesium dioxido(dioxo)molybdenum, is an inorganic salt with the chemical formula MgMoO₄. It typically presents as a white or cream-colored crystalline powder. While some sources describe it as soluble in water, others state it is insoluble. This discrepancy may be due to different crystalline forms or hydrates.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 13767-03-8 | |

| Molecular Formula | MgMoO₄ | |

| Molecular Weight | 184.24 g/mol | |

| Appearance | White to cream crystalline powder | |

| Density | 2.21 g/mL at 25 °C | |

| Melting Point | ~1060 °C to 1230 °C | |

| Boiling Point | Data not available | |

| Water Solubility | Insoluble (conflicting reports exist) | |

| Crystal Structure | Monoclinic |

Hazards and Toxicology

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system. Ingestion and skin contact may also be toxic.

GHS Hazard Classification

| Hazard Class | Hazard Statement | Source(s) |

| Skin corrosion/irritation | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Risk and Safety Statements

| Type | Statement | Source(s) |

| Risk Statements | R23/24/25: Toxic by inhalation, in contact with skin and if swallowed.R36/37/38: Irritating to eyes, respiratory system and skin. | |

| Safety Statements | S22: Do not breathe dust.S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves and eye/ |

Thermal decomposition of magnesium molybdate precursor

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Molybdate Precursors

Introduction

This compound (MgMoO₄) is a versatile inorganic compound with applications in catalysis, phosphors, supercapacitors, and as an anode material for lithium-ion batteries.[1][2] The synthesis of MgMoO₄ often involves the thermal decomposition of a precursor material. Understanding the thermal behavior of these precursors is critical for controlling the phase, crystallinity, and morphology of the final product. This guide provides a detailed examination of the thermal decomposition pathways for various this compound precursors, summarizing key quantitative data, experimental protocols, and reaction workflows.

Thermal Decomposition of an Oxalate Precursor

A common route to synthesizing β-MgMoO₄ nanoparticles is through the thermal decomposition of a mixed magnesium-molybdenum oxalate complex. This method offers a straightforward approach to producing the desired material at relatively low temperatures.

Experimental Protocols

Precursor Synthesis (Oxalate Method): The synthesis involves the formation of an oxalate precursor at a low temperature, which is then decomposed at a higher temperature to yield the final oxide compound. A solid-state mixture of magnesium nitrate, ammonium molybdate, and oxalic acid is ground and heated to 160 °C to form the precursor complex.

Thermal Analysis: The thermal behavior of the synthesized precursor is investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Gravimetry (DTG). The analysis is typically conducted under a controlled atmosphere, such as airflow, with a programmed heating rate.[3] For instance, a Stanton Mass Flow Thermobalance can be used with a heating rate of 6.5 °C/min.[3]

Data Presentation: Thermal Analysis of Oxalate Precursor

| Temperature Range (°C) | Event | Peak Temperature (°C) | Weight Loss (%) | Description |

| 25 - 160 | Evaporation/Sublimation | - | 10.0 | Evaporation of hydrating water and sublimation of excess oxalic acid. |

| 180 - 500 | Decomposition Step 1 | 250 | \multirow{2}{*}{57.3 (Total)} | Decomposition of the molybdenum oxalate component. |

| 180 - 500 | Decomposition Step 2 | 420 | Decomposition of the magnesium oxalate complex, followed by crystallization. | |

| > 500 | Stable | - | 0 | No further weight change is observed, indicating the formation of stable β-MgMoO₄. |

Visualization: Oxalate Precursor Workflow

Caption: Workflow for β-MgMoO₄ synthesis via the oxalate precursor method.

Thermal Decomposition of Hydrated this compound (MgMoO₄·2H₂O)

Another precursor for this compound is its hydrated form, MgMoO₄·2H₂O. The thermal analysis of this compound reveals a stepwise dehydration process followed by crystallization.

Experimental Protocols

Precursor Synthesis: Equimolar amounts of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and magnesium oxide (MgO) are dry mixed, made into a paste with distilled water, and dried at 110 °C for 24 hours to form the hydrated precursor, MgMoO₄·2H₂O.[3]

Thermal Analysis: Differential Thermal Analysis (DTA) and Thermogravimetric (TG) analysis are performed to study the thermal characteristics. DTA can be carried out in air or a nitrogen atmosphere using α-Al₂O₃ as a reference material.[3] A typical sample weight for DTA is ~500 mg, and for TGA, 100-150 mg, with a heating rate of 6.5 °C/min.[3]

Data Presentation: Thermal Analysis of MgMoO₄·2H₂O

| Peak Type | Peak Temperature (°C) | Process | Resulting Compound |

| Endothermic | 195 | Dehydration | MgMoO₄·H₂O[3] |

| Endothermic | 390 | Dehydration | Anhydrous MgMoO₄[3] |

| Exothermic | 420 | Crystallization | Crystalline MgMoO₄[3] |

Note: X-ray diffraction studies confirm that the anhydrous MgMoO₄ does not undergo further decomposition up to 900 °C.[3]

Visualization: Decomposition Pathway of MgMoO₄·2H₂O

Caption: Stepwise thermal decomposition of hydrated this compound.

Thermal Decomposition of a Mixed Carbonate-Molybdate Precursor

This compound can also be formed through the solid-state interaction of ammonium molybdate and basic magnesium carbonate upon heating. The decomposition and subsequent reaction are influenced by the heating temperature.

Experimental Protocols

Precursor Synthesis (Wet Impregnation): A known mass of finely powdered basic magnesium carbonate (MgCO₃·Mg(OH)₂·2.5H₂O) is impregnated with a calculated amount of ammonium molybdate dissolved in a minimal amount of distilled water.[4] The resulting material is dried at 120 °C.[4]

Thermal Analysis: The thermal decomposition and solid-solid interactions are studied using TG, DTG, and DTA. The analysis is conducted with a heating rate of 10 °C/min using α-Al₂O₃ as the reference material.[4] The resulting solids are often calcined at various temperatures (e.g., 400, 500, 600 °C) for several hours to study the phase evolution using X-ray Diffraction (XRD).[4]

Data Presentation: Key Thermal Events and Resulting Phases

| Calcination Temperature (°C) | Resulting Phases | Observations |

| 400 | Poorly crystalline MgO, MoO₃, and MgMoO₄ | Solid-state interaction begins, leading to the initial formation of MgMoO₄.[4] |

| ≤ 500 | MgO, MoO₃, MgMoO₄ | Solid-solid interaction yielding MgMoO₄ is stimulated.[4] |

| > 600 | MgO, MoO₃, MgMoO₄ | The formation of MgMoO₄ is less favored compared to lower temperatures.[4] |

The thermal decomposition pathway involves multiple steps, including the decomposition of ammonium molybdate and magnesium carbonate, followed by the solid-state reaction MoO₃ + MgO → MgMoO₄.[4]

Visualization: Reaction Pathway for Carbonate-Molybdate System

Caption: Formation of MgMoO₄ from a mixed carbonate-molybdate precursor.

References

- 1. This compound: An Efficient Nanosorbent for Methylene Blue Cationic Dye Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MgMoO4 as an anode material for lithium ion batteries and its multi-electron reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Historical Development of Molybdate Compound Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of molybdate compound research, from the initial discovery of molybdenum to the elucidation of its critical roles in industrial and biological processes. The document provides a comprehensive overview of key milestones, experimental methodologies, and the expanding applications of these versatile compounds.

Discovery and Early Characterization of Molybdenum

The journey of molybdenum began with its initial misidentification due to its resemblance to lead and graphite. Ancient civilizations used molybdenite (MoS₂), the most common molybdenum-containing mineral, without recognizing its unique elemental nature.[1] The name "molybdenum" itself is derived from the Greek word "molybdos," meaning lead-like.

It was not until the late 18th century that scientific inquiry began to unravel the true identity of this element. In 1778, the renowned Swedish chemist Carl Wilhelm Scheele conducted a pivotal experiment by decomposing molybdenite in hot nitric acid, leading him to conclude that it was a sulfide compound of a new, unidentified element.[1] Following Scheele's breakthrough, in 1781, another Swedish chemist, Peter Jacob Hjelm, successfully isolated an impure form of the metal, which he named "molybdenum."[1]

Experimental Protocols: Foundational Experiments

1.1. Scheele's Decomposition of Molybdenite (1778):

While Scheele's original publications lack the detailed procedural format of modern chemistry, the essence of his experiment can be reconstructed as follows:

-

Objective: To demonstrate that molybdenite is not graphite and contains a unique metallic element.

-

Materials: Molybdenite ore, concentrated nitric acid.

-

Procedure:

-

A sample of finely powdered molybdenite was placed in a suitable vessel.

-

Concentrated nitric acid was added to the molybdenite.

-

The mixture was heated, likely over a flame.

-

Scheele observed the evolution of reddish-brown fumes (nitrogen dioxide) and the formation of a white solid residue.

-

This white solid, molybdic acid (MoO₃), was insoluble in water but dissolved in ammonia.

-

1.2. Hjelm's Isolation of Molybdenum (1781):

Building upon Scheele's work, Hjelm's isolation of molybdenum marked a significant step forward.

-

Objective: To reduce molybdic acid to its metallic form.

-

Materials: Molybdic acid (prepared by Scheele's method), carbon (in the form of charcoal or lampblack), linseed oil (as a binder and additional carbon source).

-

Procedure:

-

Molybdic acid was intimately mixed with carbon and linseed oil to form a paste.

-

The paste was placed in a crucible and heated strongly in a furnace.

-

The carbon acted as a reducing agent, removing oxygen from the molybdic acid.

-

-

Result: A dark, heavy powder of impure molybdenum metal was obtained.

Industrial Applications: From Steel Alloys to Catalysis

For nearly a century after its discovery, molybdenum remained largely a laboratory curiosity.[1] Its commercial potential began to be realized in the late 19th and early 20th centuries, primarily driven by the burgeoning steel industry.

Molybdenum in Steel Alloys

In 1891, metallurgists discovered that adding small amounts of molybdenum to steel could significantly increase its hardness and strength.[1] The demand for molybdenum-alloyed steels soared during World War I as a substitute for tungsten in the production of armor plating and high-speed steels.

Table 1: Composition of Early Chrome-Molybdenum Steels

| Steel Grade | Carbon (%) | Chromium (%) | Molybdenum (%) | Manganese (%) | Silicon (%) |

| P5/WP5/F5 | 0.15 | 4.00 - 6.00 | 0.45 - 0.65 | - | 0.50 |

| P9/WP9/F9 | 0.15 | 8.00 - 10.00 | 0.90 - 1.10 | - | 0.25 - 1.00 |

| P11/WP11/F11 | 0.05 - 0.15 | 1.00 - 1.50 | 0.44 - 0.65 | - | 0.50 - 1.00 |

| P22/WP22/F22 | 0.05 - 0.15 | 1.90 - 2.60 | 0.87 - 1.13 | - | < 0.50 |

| P91/WP91/F91 | 0.08 - 0.12 | 8.00 - 9.50 | 0.85 - 1.05 | 0.30 - 0.60 | 0.20 - 0.50 |

Source: Adapted from various metallurgical standards for chrome-moly steels.[2]

Innovations in Molybdenum Processing

The increasing demand for molybdenum spurred innovations in its extraction and processing.

-

Froth Flotation (1913): Frank E. Elmore developed the froth flotation process for the efficient separation of molybdenite from its ore. This method, which involves selectively attaching air bubbles to the mineral particles to make them float, remains a primary technique in molybdenum extraction.

-

Ductile Molybdenum (1906): William D. Coolidge of General Electric filed a patent for a process to make molybdenum ductile. This breakthrough allowed molybdenum to be drawn into wires for use as filaments in incandescent light bulbs and as heating elements in high-temperature furnaces.

Molybdate Compounds in Catalysis

Molybdate compounds have found widespread use as catalysts in the chemical industry. A significant application is in the hydrodesulfurization of petroleum, a process that removes sulfur from fuels to reduce pollution. Bismuth molybdate catalysts are employed in the selective oxidation of propylene to acrolein, a key step in the production of acrylic acid and other chemicals.

Experimental Protocol: Synthesis of Sodium Molybdate (Early 20th Century Method)

-

Objective: To synthesize sodium molybdate from molybdenum trioxide.

-

Materials: Molybdenum trioxide (MoO₃), sodium hydroxide (NaOH), distilled water.

-

Procedure:

-

Molybdenum trioxide is dissolved in a solution of sodium hydroxide at a temperature of 50-70 °C.[3][4][5]

-

The resulting solution is filtered to remove any insoluble impurities.

-

The filtrate is then allowed to crystallize. If crystallization occurs below 10 °C, the decahydrate (Na₂MoO₄·10H₂O) is formed. Above 10 °C, the dihydrate (Na₂MoO₄·2H₂O) crystallizes.

-

The anhydrous salt can be obtained by heating the hydrated form to 100 °C.[3][4][5]

-

The Biological Significance of Molybdenum

In 1932, researchers discovered that molybdenum is an essential trace element for most living organisms. This finding opened up a new field of bioinorganic chemistry focused on the roles of molybdenum in biological systems.

The Molybdenum Cofactor (Moco)

Molybdenum-containing enzymes, with the exception of nitrogenase, require a molybdenum cofactor (Moco) for their activity. Moco consists of a molybdenum atom coordinated to a unique pterin-based ligand called molybdopterin.

Logical Relationship: Molybdenum Cofactor Biosynthesis

Key Molybdoenzymes and Their Metabolic Roles

3.2.1. Xanthine Oxidase and Purine Metabolism

Xanthine oxidase is a crucial enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.

Signaling Pathway: Purine Degradation

References

Methodological & Application

Magnesium Molybdate: A Versatile Catalyst in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Magnesium molybdate (MgMoO₄) is emerging as a highly efficient and reusable heterogeneous catalyst in various organic transformations. Its notable catalytic activity, stability, and environmentally benign nature make it an attractive alternative to conventional homogeneous catalysts. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions, including reduction of nitroarenes and oxidation of alcohols.

Catalytic Applications of this compound

This compound has demonstrated significant potential in facilitating a range of organic reactions. Its catalytic efficacy stems from the synergistic effects of magnesium and molybdenum centers, which can act as Lewis acid and redox-active sites, respectively.

Reduction of Nitroarenes

Nano-structured β-magnesium molybdate has proven to be an effective catalyst for the reduction of nitroarenes to their corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1]

Application Note: The reduction of 3-nitrophenol to 3-aminophenol using β-MgMoO₄ nanoparticles proceeds efficiently in the presence of sodium borohydride (NaBH₄) as a reducing agent. The catalyst demonstrates a high rate constant for this transformation.

Materials:

-

β-Magnesium molybdate (β-MgMoO₄) nanoparticles

-

3-Nitrophenol (3-NP)

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

Prepare a 2.5 M aqueous solution of NaBH₄.

-

In a reaction vessel, mix 40 mL of the 2.5 M NaBH₄ solution with an aqueous solution of 3-nitrophenol, maintaining a 50:1 molar ratio of NaBH₄ to 3-NP. This significant excess of NaBH₄ ensures pseudo-first-order reaction kinetics with respect to the 3-nitrophenol.[1]

-

The solution will turn a dark yellow color due to the formation of the nitrophenolate anion.

-

Add 100 mg of β-MgMoO₄ nanoparticles to the reaction mixture with continuous stirring.

-

Monitor the progress of the reaction by observing the disappearance of the yellow color and, more quantitatively, by measuring the decrease in absorbance at 387 nm using a UV-Vis spectrophotometer.

-

The reaction is considered complete when the yellow color fades, indicating the formation of 3-aminophenol.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant | 3-Nitrophenol | [1] |

| Catalyst | β-MgMoO₄ nanoparticles | [1] |

| Reducing Agent | NaBH₄ (2.5 M) | [1] |

| NaBH₄ : 3-NP Molar Ratio | 50:1 | [1] |

| Catalyst Loading | 100 mg | [1] |

| Rate Constant (k) | 3.1 x 10⁻² min⁻¹ | [1] |

Proposed Reaction Mechanism:

The reduction of the nitro group to an amine involves a six-electron transfer process. A proposed mechanism suggests the initial dehydration of the nitro group to a nitroso intermediate, which is then further reduced in two subsequent steps, each involving the transfer of two electrons, to yield the final amine product.[1]

Selective Oxidation of Alcohols

While direct application of simple this compound in alcohol oxidation needs further exploration, complex molybdate salts have shown promise. For instance, a tetra(benzyltriethylammonium) octamolybdate catalyst, synthesized from sodium molybdate, efficiently catalyzes the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as a green oxidant.[2][3][4] This highlights the potential of molybdate-based catalysts in selective oxidation reactions.

Application Note: This protocol describes the synthesis of a molybdate-based catalyst and its application in the selective oxidation of a primary alcohol. This method avoids the use of hazardous heavy-metal reagents like pyridinium chlorochromate (PCC).[2][4]

Catalyst Preparation: Tetrakis(benzyltriethylammonium) Octamolybdate

Materials:

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

4 M Hydrochloric acid (HCl)

-

Benzyltriethylammonium chloride (BTEAC)

-

Deionized water

Procedure:

-

In a vial, dissolve 0.30 g (1.2 mmol) of sodium molybdate dihydrate in approximately 1 mL of water and add 0.5 mL (2.0 mmol) of 4 M HCl.

-

In a separate vial, dissolve 0.525 g (2.30 mmol) of BTEAC in about 3 mL of water with stirring.

-

Heat the BTEAC solution to 70 °C with continuous stirring.

-

Add the molybdate solution dropwise to the heated BTEAC solution.

-

Continue stirring for an additional five minutes after the addition is complete.

-

Remove the mixture from heat and collect the solid catalyst by vacuum filtration.

-

Wash the catalyst with approximately 5 mL of water while on the filter.[2][3][4] The catalyst can be used immediately (wet) or dried for later use.

Oxidation of Benzyl Alcohol:

Materials:

-

Tetrakis(benzyltriethylammonium) octamolybdate catalyst (dry)

-

Benzyl alcohol

-

15% Hydrogen peroxide (H₂O₂)

Procedure:

-

In a 50 mL round-bottom flask, add 5 mL (50 mmol) of benzyl alcohol and 0.25 g (0.2 mol%) of the dry catalyst.[2][3]

-

To this mixture, add 12 mL (60 mmol) of 15% hydrogen peroxide.[2]

-

Reflux the mixture for one hour.

-

After cooling to room temperature, isolate the product by simple distillation. Benzaldehyde and water will be collected in the distillate.

-

Separate the water using a pipette and dry the benzaldehyde over sodium sulfate.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate | Benzyl Alcohol (50 mmol) | [2][3] |

| Catalyst | Tetrakis(benzyltriethylammonium) octamolybdate | [2][3][4] |

| Catalyst Loading | 0.25 g (0.2 mol%) | [2][3] |

| Oxidant | 15% H₂O₂ (60 mmol) | [2] |

| Reaction Time | 1 hour | [2][4] |

| Reaction Temperature | Reflux | [2][4] |

Experimental Workflow:

Future Outlook

The application of this compound and its derivatives as catalysts in organic synthesis is a promising area of research. Future studies should focus on expanding the scope of its catalytic activity to other important organic transformations such as multicomponent reactions for the synthesis of heterocyclic compounds, Knoevenagel condensations, and other oxidation and reduction reactions. Elucidating the precise reaction mechanisms will be crucial for optimizing catalyst design and reaction conditions to achieve higher efficiency and selectivity. The development of robust and recyclable this compound-based catalytic systems will contribute significantly to the advancement of green and sustainable chemistry.

References

Application Notes and Protocols: Magnesium Molybdate (MgMoO4) in Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

Introduction to Magnesium Molybdate (MgMoO4) as an Anode Material

This compound (MgMoO4) is emerging as a promising anode material for next-generation lithium-ion batteries (LIBs).[1][2] As a member of the metal molybdate family, MgMoO4 offers a high theoretical capacity due to its ability to undergo multi-electron redox reactions.[3][4] The synergistic effect between magnesium and molybdenum contributes to its excellent electrochemical properties.[3][4] This material is being investigated as a potential alternative to conventional graphite anodes, aiming to enhance the energy density and cycling stability of LIBs.[4]

Key Performance Characteristics

MgMoO4 electrodes have demonstrated impressive electrochemical performance, characterized by high specific capacity and long-term cycling stability. After an initial activation process, which can refine the particle size and morphology, these electrodes can achieve a stable, high specific capacity.[3][4]

Data Summary

The following table summarizes the key performance metrics of MgMoO4 as a lithium-ion battery anode based on reported literature.

| Performance Metric | Value | Current Density | Number of Cycles | Reference |

| Specific Capacity | ~1060 mAh/g | 100 mA/g | 600 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of MgMoO4, electrode fabrication, and subsequent electrochemical characterization.

Synthesis of Single-Phase MgMoO4 via Sol-Gel Method

This protocol describes a facile sol-gel method for synthesizing single-phase MgMoO4.

Materials:

-

Magnesium chloride hexahydrate (MgCl2·6H2O)

-

Sodium molybdate dihydrate (Na2MoO4·2H2O)

-

Ethylene glycol

-

Deionized water

-

Ethanol

Procedure:

-

Prepare Precursor Solution A: Dissolve sodium molybdate dihydrate in ethylene glycol to create a solution with a concentration of 0.2-0.5 mol/L.

-

Prepare Precursor Solution B: Dissolve magnesium chloride hexahydrate in deionized water to prepare a solution with a concentration of 0.2-0.5 mol/L.[5]

-

Mixing: Under continuous electromagnetic stirring, slowly add Solution A to Solution B in a 1:1 volume ratio to form a homogeneous mixed solution.[5]

-

Stirring: Continue stirring the resulting mixed solution for an additional 10-15 minutes.[5]

-

Hydrothermal Reaction: Transfer the mixed solution to a reaction kettle, seal it, and heat it to 140-180°C for 5-10 hours.[5]

-

Washing and Drying: After the reaction, cool the kettle to room temperature. Wash the precipitate with deionized water and ethanol. Dry the final product in a vacuum oven.

Electrode Fabrication

This protocol outlines the preparation of MgMoO4 electrodes for electrochemical testing.

Materials:

-

Synthesized MgMoO4 powder (active material)

-

Carbon black (conductive agent)

-

Polyvinylidene fluoride (PVDF) (binder)

-

N-methyl-2-pyrrolidone (NMP) (solvent)

-

Copper foil (current collector)

Procedure:

-

Slurry Preparation: Mix the MgMoO4 active material, carbon black, and PVDF binder in a weight ratio of 8:1:1.

-

Solvent Addition: Add an appropriate amount of NMP solvent to the mixture and stir until a homogeneous slurry is formed.

-

Coating: Uniformly coat the slurry onto a copper foil current collector using a doctor blade.

-

Drying: Dry the coated electrode in a vacuum oven at 120°C for 12 hours to remove the solvent.

-

Pressing and Cutting: Press the dried electrode and cut it into circular discs of the desired diameter for coin cell assembly.

Electrochemical Measurements

This section describes the assembly of a coin cell and the subsequent electrochemical characterization.

Materials:

-

MgMoO4 electrode (working electrode)

-

Lithium metal foil (counter and reference electrode)

-

Celgard 2400 (separator)

-

Electrolyte: 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume)

-

CR2032 coin cell components (casings, spacers, springs)

Procedure:

-

Cell Assembly: Assemble a CR2032-type coin cell in an argon-filled glovebox. The cell consists of the MgMoO4 working electrode, a Celgard separator, and a lithium metal foil counter/reference electrode.

-

Electrolyte Addition: Add a few drops of the electrolyte to the separator to ensure complete wetting.

-

Crimping: Seal the coin cell using a crimping machine.

-

Electrochemical Testing:

-

Cyclic Voltammetry (CV): Perform CV scans to investigate the redox reactions.

-

Galvanostatic Charge-Discharge Cycling: Cycle the cell at a constant current density (e.g., 100 mA/g) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li+) to determine the specific capacity, coulombic efficiency, and cycling stability.

-

Electrochemical Impedance Spectroscopy (EIS): Conduct EIS to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.

-

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for MgMoO4 synthesis and the proposed lithium storage mechanism.

Caption: Workflow for the sol-gel synthesis of MgMoO4 powder.

References

- 1. researchgate.net [researchgate.net]

- 2. uwcscholar.uwc.ac.za [uwcscholar.uwc.ac.za]

- 3. MgMoO4 as an anode material for lithium ion batteries and its multi-electron reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

Application Notes and Protocols for Hydrothermal Synthesis of MgMoO₄ Nanosheets

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the facile, one-step hydrothermal synthesis of magnesium molybdate (MgMoO₄) nanosheets. This method is cost-effective, reproducible, and allows for the large-scale production of high-purity, crystalline nanosheets with a thickness of approximately 35 nm.[1] These nanomaterials are of significant interest for a range of applications due to their unique electronic and structural properties.

Overview and Applications

This compound (MgMoO₄) is a functional material with wide-ranging applications in catalysis, photoluminescence, and energy storage.[1] As two-dimensional nanostructures, MgMoO₄ nanosheets offer a high surface-area-to-volume ratio, which is advantageous for applications requiring significant surface interaction.

Potential applications for MgMoO₄ nanosheets include:

-

Energy Storage: The material has been investigated as a promising anode material for lithium-ion and sodium-ion batteries, exhibiting high specific capacity.[2][3][4][5] It is also explored for use in supercapacitors.[6]

-

Catalysis: Like other metal molybdates, MgMoO₄ is a candidate for catalytic applications, such as the reduction of nitrophenols and the photocatalytic degradation of organic dyes.[6][7]

-

Nanosorbents: The high surface area makes MgMoO₄ nanosheets effective adsorbents for the removal of contaminants, such as methylene blue dye, from aqueous solutions.[6]

-

Drug Development: While direct applications are still emerging, the structural similarities to other 2D materials like MoS₂, which are used for drug delivery, suggest potential future applications for MgMoO₄ nanosheets in this field, warranting further investigation.[8]

Experimental Protocol: Hydrothermal Synthesis

This protocol details a one-step hydrothermal method for synthesizing MgMoO₄ nanosheets.[1]

2.1 Materials and Equipment

-

Sodium Molybdate Dihydrate (Na₂MoO₄·2H₂O)

-

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

-

Ethylene Glycol

-

Deionized (DI) Water

-

Ethanol

-

100 mL Teflon-lined stainless steel autoclave

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Drying oven

2.2 Step-by-Step Procedure

-

Precursor Solution A Preparation: Dissolve sodium molybdate dihydrate in ethylene glycol to create a solution with a concentration between 0.2 and 0.5 mol/L.

-

Precursor Solution B Preparation: Dissolve magnesium chloride hexahydrate in deionized water to create a solution with a concentration between 0.2 and 0.5 mol/L.

-

Mixing: Under vigorous electromagnetic stirring, slowly add Solution A (molybdate source) to Solution B (magnesium source) in a 1:1 volume ratio.

-

Homogenization: Continue stirring the resulting mixed solution for 10-15 minutes to ensure it is uniform.

-

Hydrothermal Reaction: Transfer the homogeneous solution into a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 160-200°C for 12 to 24 hours.

-

Cooling: After the reaction is complete, allow the autoclave to cool down naturally to room temperature.

-

Product Collection and Washing: Open the autoclave and collect the precipitate. Centrifuge the product and wash it several times with a 1:1 (v/v) mixture of deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final cream-colored MgMoO₄ nanosheet product in an oven at 60°C overnight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the hydrothermal synthesis of MgMoO₄ nanosheets. The reaction conditions can be tuned to control the morphology and properties of the final product.

| Parameter | Value/Range | Solvent | Notes | Source(s) |

| Magnesium Precursor | MgCl₂·6H₂O | Deionized Water | A common and soluble magnesium salt. | [1] |

| Molybdenum Precursor | Na₂MoO₄·2H₂O | Ethylene Glycol | A common and soluble molybdate salt. | [1] |

| Precursor Conc. | 0.2 - 0.5 mol/L | - | Concentration can influence nucleation and growth rates. | [1] |

| Reaction Temperature | 160 - 200°C | - | Higher temperatures can lead to increased crystallinity. A temperature of 180°C is common in similar syntheses.[9][10] | [1] |

| Reaction Time | 12 - 24 hours | - | Longer reaction times can promote crystal growth and affect nanosheet thickness. | [1] |

| Drying Temperature | 60°C | - | Overnight drying ensures complete removal of solvents. | [1] |

| Resulting Nanosheets | ~35 nm thickness | - | High purity and complete crystallization are achieved. | [1] |

Visualizing the Process and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the interplay of synthesis parameters.

Caption: Experimental workflow for hydrothermal synthesis of MgMoO₄ nanosheets.

Caption: Influence of synthesis parameters on MgMoO₄ nanosheet properties.

References

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. MgMoO4 as an anode material for lithium ion batteries and its multi-electron reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the electrochemistry of this compound hierarchical architectures for high performance sodium devices - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. This compound: An Efficient Nanosorbent for Methylene Blue Cationic Dye Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nano-structured β-MgMoO4 : Synthesis, Characterization and Catalytic Efficiency in the 3- Nitrophenol Reduction | Moroccan Journal of Chemistry [revues.imist.ma]

- 8. Functionalized MoS2-nanoparticles for transdermal drug delivery of atenolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unisalento.it [iris.unisalento.it]

- 10. Novel Synthesis of Nano Mg(OH)2 by Means of Hydrothermal Method with Different Surfactants [mdpi.com]

Application Notes and Protocols for Magnesium Molybdate in Humidity Sensing

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of magnesium molybdate (MgMoO₄) for humidity sensing is a novel area of research. Currently, there is a lack of specific data on its performance as a humidity-sensing material. The following application notes and protocols are based on the established principles of ceramic humidity sensors and analogous materials, such as other molybdates and magnesium oxide. The provided experimental details are intended as a starting point for research and development.

Introduction

This compound (MgMoO₄) is a metal oxide that, based on the properties of similar ceramic materials, holds potential for use in humidity sensing applications. Ceramic humidity sensors are known for their mechanical strength, thermal stability, and resistance to chemical attack. The principle of operation for resistive-type ceramic humidity sensors generally relies on the change in electrical impedance or resistance as the material adsorbs water molecules from the surrounding environment.

The sensing mechanism in such materials typically involves a transition from electronic to ionic conduction as the relative humidity (RH) increases. At low humidity, a few water molecules chemisorb onto the material's surface, leading to a change in electronic conductivity. As humidity rises, physisorption of multiple water layers occurs, facilitating proton (H⁺) hopping between adsorbed water molecules, which results in a significant increase in ionic conductivity and a corresponding decrease in resistance.

Data Presentation: Performance of Analogous Materials

To provide a benchmark for the potential performance of this compound, the following table summarizes the humidity sensing characteristics of copper molybdate (CuMoO₄) and magnesium oxide (MgO), which are chemically related and have been studied for this application.

| Parameter | Copper Molybdate (CuMoO₄) | Magnesium Oxide (MgO) |

| Sensing Principle | Resistive | Resistive/Capacitive |

| Humidity Range | 8% - 98% RH | 11.3% - 97.3% RH[1] |

| Sensitivity | High (qualitative) | High (Impedance change up to 150 in low RH; Capacitance change up to 120 in high RH)[1] |

| Response Time | Not specified | ~13 s (impedance-based, low RH)[1] |

| Recovery Time | Not specified | ~61 s (impedance-based, low RH)[1] |

| Hysteresis | Low (qualitative) | Low (qualitative) |

| Stability | Good (qualitative) | Good[1] |

Signaling Pathway

The proposed humidity sensing mechanism of a resistive-type this compound sensor is illustrated below. This mechanism is based on the widely accepted model for ceramic oxide humidity sensors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound nanoparticles and the fabrication and testing of a humidity sensor.

Synthesis of this compound (MgMoO₄) Nanoparticles

This protocol is adapted from a thermal decomposition method.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of magnesium nitrate.

-

Prepare an aqueous solution of ammonium molybdate.

-

Mix the magnesium nitrate and ammonium molybdate solutions in a 1:1 molar ratio with constant stirring.

-

Add a stoichiometric amount of oxalic acid to the mixture to precipitate a precursor complex.

-

Continuously stir the mixture and heat it on a water bath at 80-90°C for 1-2 hours to ensure complete precipitation.

-

Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors.

-

Dry the precipitate in an oven at 100-120°C for several hours to obtain the oxalate precursor.

-

Calcine the dried precursor powder in a furnace at 500-600°C for 2-4 hours to obtain this compound nanoparticles. The heating and cooling rates should be controlled to ensure uniform particle size.

Fabrication of a Resistive-Type Humidity Sensor

Materials:

-

This compound nanoparticles

-

Organic binder (e.g., ethyl cellulose)

-

Solvent (e.g., terpineol)

-

Alumina substrate with pre-printed interdigitated electrodes (e.g., Ag-Pd or Au)

Procedure:

-

Prepare a paste by mixing the synthesized this compound nanoparticles with the organic binder and solvent in a specific weight ratio.

-